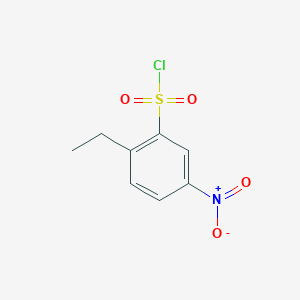

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Overview

Description

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (ENBSC) is an organic compound that can be used in a variety of applications. It is a useful synthon for the synthesis of organic compounds and has a wide range of applications in the fields of chemistry and biology. ENBSC can be used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It has also been used in the synthesis of complex molecules, such as peptides, proteins, and nucleic acids.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride has been explored in the field of chemical synthesis. For instance, its treatment with 5-aminotetrazole resulted in a compound that could be further converted into various sulfonyl derivatives (Norton et al., 1987). This demonstrates its potential in synthesizing novel compounds with possible applications in different fields.

Analytical Chemistry

In analytical chemistry, derivatives of nitrobenzene sulfonyl chloride have been used in ion-selective electrodes. For example, 8-quinolinol-5-sulfonate ion, a derivative, was used as a liquid membrane for electrodes responding to specific ions (Sugawara et al., 1976). This suggests applications in the detection and measurement of specific ions in solutions.

Structural Chemistry

Studies have also been conducted on the structure of nitrobenzene sulfonyl chloride molecules using methods like gas-phase electron diffraction. These studies provide detailed insights into molecular conformations and structures, which are crucial for understanding chemical reactivity and designing new molecules (Petrov et al., 2009).

Reaction Kinetics and Mechanisms

In the field of reaction kinetics, the decomposition and reaction behavior of nitrobenzene sulfonyl derivatives have been studied. Understanding these reaction mechanisms can aid in the development of more efficient synthesis processes for related compounds (Wu et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of nitrobenzene sulfonyl chloride have been synthesized and evaluated for their biological activities, such as antimicrobial properties (Kumar et al., 2020). This indicates the potential of these compounds in drug discovery and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the electrophilic aromatic substitution reactions of benzene . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, leading to the regeneration of the aromatic ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, but insoluble in water . This solubility profile can affect its distribution and efficacy. Additionally, it is moisture-sensitive and incompatible with strong oxidizing agents and strong bases , which can impact its stability and reactivity.

properties

IUPAC Name |

2-ethyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVLPRURSPBCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531581 | |

| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89189-34-4 | |

| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

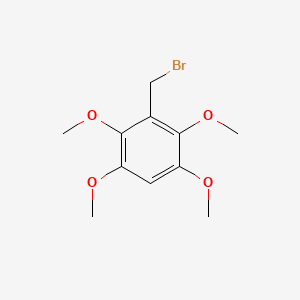

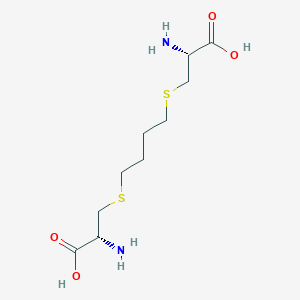

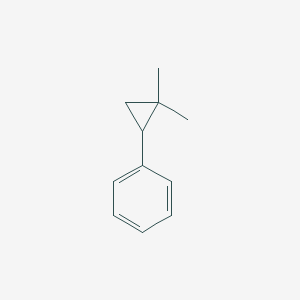

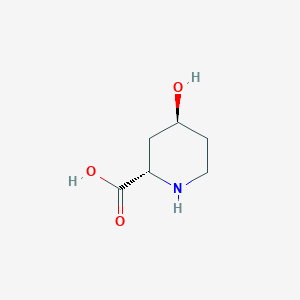

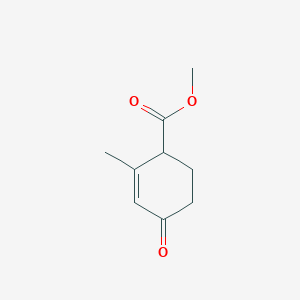

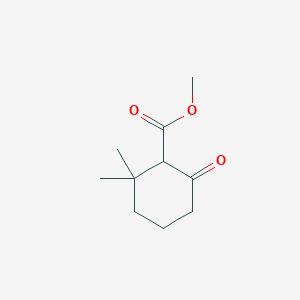

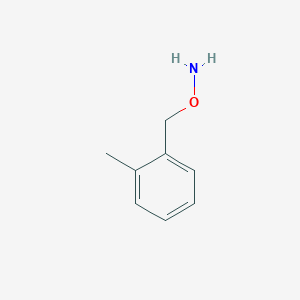

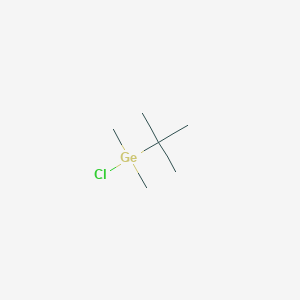

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)